硫代可可碱

描述

科学研究应用

硫代秋水仙碱在科学研究中有着广泛的应用:

作用机制

生化分析

Biochemical Properties

Thiocolchicoside acts on muscular contractures by activating the GABA inhibitory pathways because it has a selective and potent affinity for g-amino butyric acid A (GABA-A) receptors, thereby behaving as a potent muscle relaxant .

Cellular Effects

The main inhibitory neurotransmitter in the human cortex is Gamma-amino butyric acid (GABA). GABAergic neurons are involved in the anesthetics, myorelaxation, sedation, also in the treatment of anxiolytic . Thiocolchicoside can modulate heart rate and blood pressure .

Molecular Mechanism

Thiocolchicoside acts as a muscle relaxant because it has an affinity for the inhibitory glycine receptors i.e., glycomimetic and GABA mimetic activity . Glycine is an inhibitory neurotransmitter and acts as an allosteric regulator .

Temporal Effects in Laboratory Settings

The apparent half-life of Thiocolchicoside is 1.5 hours, and the plasma clearance is 19.2 L/h after IM administration . Total radioactivity is mainly excreted in feces (79%) while urinary excretion represents only 20% in oral administration .

Metabolic Pathways

Thiocolchicoside is first metabolized in the body . The specific metabolic pathways that Thiocolchicoside is involved in, including any enzymes or cofactors that it interacts with, are not mentioned in the available literature.

Transport and Distribution

After an IM administration of 8 mg, the apparent volume of distribution of Thiocolchicoside is estimated around 42.7 L . The specific transporters or binding proteins that Thiocolchicoside interacts with are not mentioned in the available literature.

准备方法

硫代秋水仙碱是通过一系列化学反应从秋水仙碱合成而来。 该过程涉及秋水仙碱的区域选择性去甲基化和糖基化 . 硫代秋水仙碱的工业生产通常采用生物转化技术,使用特定的枯草芽孢杆菌菌株来实现高选择性和效率 . 与传统的化学方法相比,该方法更环保,并减少了有毒试剂的使用 .

化学反应分析

硫代秋水仙碱会发生各种化学反应,包括:

氧化: 该反应可以改变硫代秋水仙碱分子上的官能团。

还原: 用于改变化合物中特定原子的氧化态。

取代: 常见的取代反应试剂包括卤素和其他亲核试剂.

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,水解可以产生硫代秋水仙碱的去甲基化衍生物 .

相似化合物的比较

属性

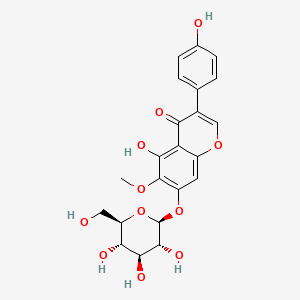

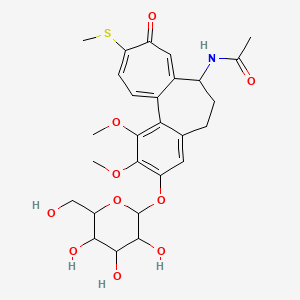

IUPAC Name |

N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQAKWQJCITZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859506 | |

| Record name | N-[3-(Hexopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-41-5 | |

| Record name | Thiocolchicoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of thiocolchicoside?

A1: Thiocolchicoside exhibits its muscle relaxant effects through a selective affinity for gamma-aminobutyric acid (GABA) receptors. By activating GABA-nergic inhibitory pathways, it effectively reduces muscular contracture. []

Q2: Does thiocolchicoside have any other notable pharmacological activities?

A2: Research indicates that thiocolchicoside possesses anti-inflammatory and analgesic properties. It achieves this by inhibiting the NF-κB pathway, a key regulator of inflammation and tumorigenesis. This inhibition leads to a downstream reduction in NF-κB-regulated gene products associated with inflammation and cancer. []

Q3: How does thiocolchicoside affect cell survival and proliferation?

A3: Studies have shown that thiocolchicoside induces apoptosis (programmed cell death) in various cancer cell lines. This is evidenced by caspase-3 and poly(ADP-ribose) polymerase cleavage. Additionally, it suppresses the expression of cell survival proteins such as Bcl-2, XIAP, MCL-1, bcl-xL, cIAP-1, cIAP-2, and cFLIP. Furthermore, thiocolchicoside blocks cell proliferation biomarkers like c-MYC and inhibits the phosphorylation of phosphoinositide 3-kinase and glycogen synthase kinase 3β. []

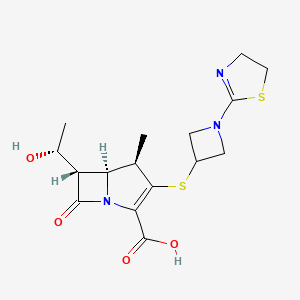

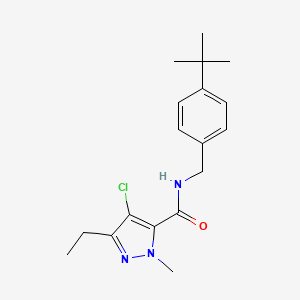

Q4: What is the molecular formula and weight of thiocolchicoside?

A4: Thiocolchicoside has a molecular formula of C27H33NO10S and a molecular weight of 563.62 g/mol. []

Q5: Which spectroscopic techniques are commonly used to characterize thiocolchicoside?

A5: Researchers often employ a combination of spectroscopic methods to analyze thiocolchicoside. This includes UV-Vis spectrophotometry, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques help determine the drug's identity, purity, and structural characteristics. [, , ]

Q6: What is the stability profile of thiocolchicoside under various storage conditions?

A6: Thiocolchicoside exhibits varying stability depending on the environmental conditions. Studies have explored its degradation pathways under acidic, alkaline, oxidative, neutral, dry heat, and photolytic conditions. For instance, degradation was observed to be highest in 3.0 N hydrochloric acid (HCl) at 80°C and in 1.0 N sodium hydroxide (NaOH) at 60°C. [, ]

Q7: What formulation strategies are being investigated to enhance thiocolchicoside's stability, solubility, or bioavailability?

A7: Researchers are exploring various approaches to improve the delivery and effectiveness of thiocolchicoside. These include incorporating absorption enhancers in solid dosage forms, developing solid lipid nanoparticles (SLNs), and formulating topical gels using different polymers like carbapol, HPMC, and sodium carboxymethyl cellulose (Na CMC). [, , ]

Q8: What is known about the pharmacokinetics of thiocolchicoside after intramuscular administration?

A8: Following intramuscular administration, thiocolchicoside exhibits a terminal half-life of approximately 2.7-2.8 hours. When administered twice daily for seven days, steady-state serum concentrations are achieved. While moderate time-related alterations in pharmacokinetic parameters, like clearance, might occur, dosage adjustments are generally not required. []

Q9: How does the binding of thiocolchicoside to human serum proteins compare to colchicine?

A9: Thiocolchicoside demonstrates a lower binding affinity to human serum proteins (12.8%) compared to colchicine (38.9%). Both drugs primarily bind to albumin. This difference in binding characteristics suggests a lower likelihood of thiocolchicoside being involved in pharmacokinetic drug interactions through binding displacement. []

Q10: What in vitro models have been used to study the anticancer activity of thiocolchicoside?

A10: Researchers have investigated the anticancer potential of thiocolchicoside using various cancer cell lines, including leukemia, myeloma, squamous cell carcinoma, breast cancer, colon cancer, and kidney cancer cells. These in vitro studies have revealed its ability to inhibit cell proliferation, induce apoptosis, and modulate the expression of key proteins involved in cell survival and proliferation. []

Q11: Are there any animal models used to evaluate the efficacy of thiocolchicoside for muscle spasm or pain relief?

A11: Yes, various animal models have been employed to assess the analgesic effects of thiocolchicoside. These include the formalin test and writhing test in mice, as well as the radiant heat method in rats. These models have demonstrated that thiocolchicoside, alone or in combination with other analgesics like ketoprofen, exhibits significant pain-relieving properties. []

Q12: What analytical methods are commonly used for the quantification of thiocolchicoside in pharmaceutical formulations?

A12: Several analytical techniques have been developed and validated for the quantification of thiocolchicoside in both bulk drug and pharmaceutical formulations. These include:

Q13: What are the critical parameters considered during the validation of analytical methods for thiocolchicoside?

A13: The validation of analytical methods for thiocolchicoside is crucial to ensure the accuracy, precision, and reliability of the results. Key validation parameters typically evaluated include:

Q14: What are the known adverse effects associated with thiocolchicoside?

A14: While generally considered safe for short-term use, thiocolchicoside has been associated with certain adverse effects. These can include drowsiness, nausea, epigastric pain, and in rare cases, allergic reactions. Its structural similarity to colchicine raises concerns about potential long-term toxicities, such as liver injury, pancreatitis, blood cell disorders, and reproductive effects. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。